molecular formula C17H15Cl3FN3OS B4921349 2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide

2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide

Cat. No.: B4921349
M. Wt: 434.7 g/mol
InChI Key: QOMPRVXPXSMESB-UHFFFAOYSA-N
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Description

2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide is a complex organic compound with a molecular formula of C16H13Cl3FN3OS This compound is notable for its unique structure, which includes a fluorine atom, multiple chlorine atoms, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate compound.

    Introduction of the Thiourea Group: The intermediate is then reacted with 3-methylphenyl isothiocyanate under controlled conditions to introduce the thiourea group.

    Final Product Formation: The final step involves the purification and crystallization of the product to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis process can be scaled up using standard organic synthesis techniques, including the use of larger reaction vessels and more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or chlorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-[2,2,2-trichloro-1-(3-phenylthioureido)ethyl]benzamide
  • 2-fluoro-N-[2,2,2-trichloro-1-(3-o-tolylthioureido)ethyl]benzamide
  • 2-fluoro-N-[2,2,2-trichloro-1-(3-(2-iodophenyl)thioureido)ethyl]benzamide

Uniqueness

2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3FN3OS/c1-10-5-4-6-11(9-10)22-16(26)24-15(17(18,19)20)23-14(25)12-7-2-3-8-13(12)21/h2-9,15H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMPRVXPXSMESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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